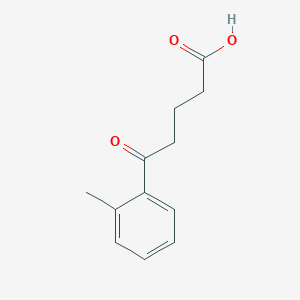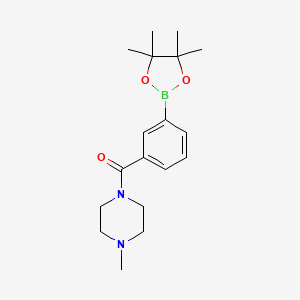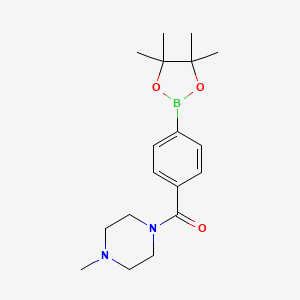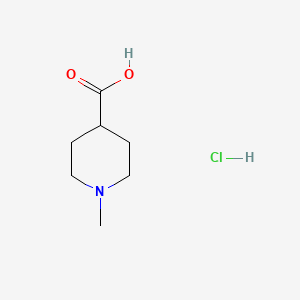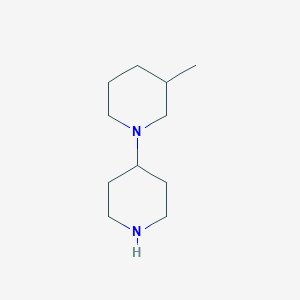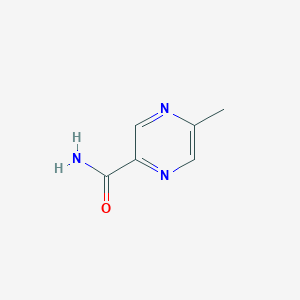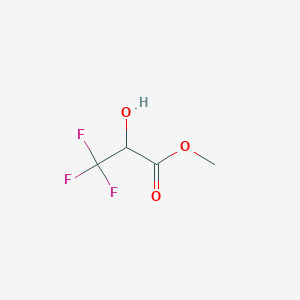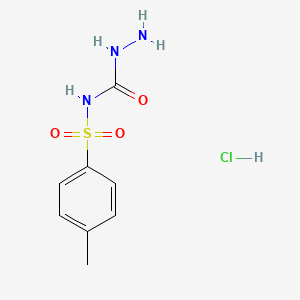![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Thiophen-2-yl)carbonyl]pyridine, also known as pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone, is a compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This compound features a pyridine ring and a thiophene ring connected through a carbonyl group, making it an interesting subject for various chemical studies.
生化学分析
Biochemical Properties
2-[(Thiophen-2-yl)carbonyl]pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and function. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can involve hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The molecular mechanism of this compound also includes its ability to chelate metal ions, which can influence its reactivity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, can also affect its metabolic pathways and overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to form complexes with metal ions. These interactions can affect its localization and accumulation in specific tissues, impacting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-yl)carbonyl]pyridine typically involves the condensation of thiophene-2-carboxylic acid with 2-aminopyridine under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(Thiophen-2-yl)carbonyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyridine derivatives.
科学的研究の応用
2-[(Thiophen-2-yl)carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
作用機序
The mechanism of action of 2-[(Thiophen-2-yl)carbonyl]pyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains a benzo[b]thiophene ring instead of a simple thiophene ring.
Uniqueness
2-[(Thiophen-2-yl)carbonyl]pyridine is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
特性
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
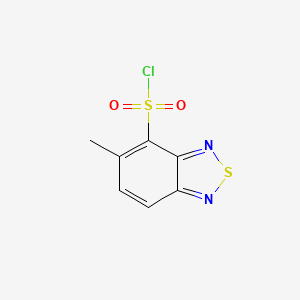

![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)


